![molecular formula C10H14Cl2F3N3 B1454806 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride CAS No. 872593-01-6](/img/structure/B1454806.png)

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride

説明

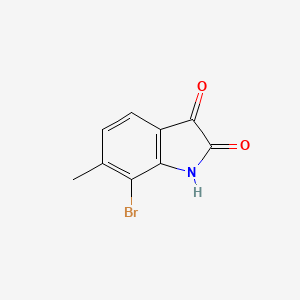

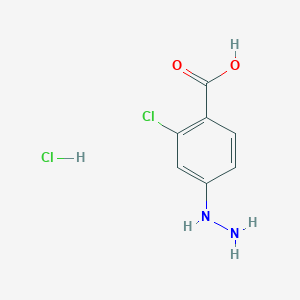

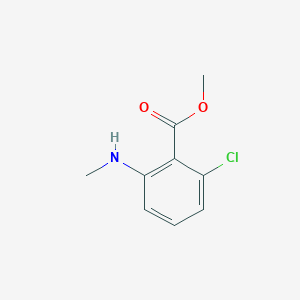

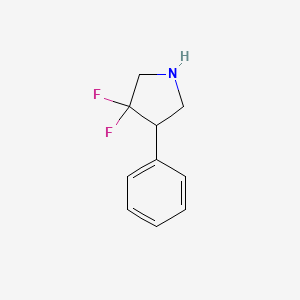

“1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride” is a chemical compound with the empirical formula C10H12F3N3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride”, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride” is 231.22 . The SMILES string representation of the molecule is FC(F)(F)c1cc(ccn1)N2CCNCC2 .Physical And Chemical Properties Analysis

“1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride” is a solid substance . Its empirical formula is C10H12F3N3 and it has a molecular weight of 231.22 .科学的研究の応用

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds similar to 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride, have been widely applied in clinical settings, mainly for treating depression, psychosis, or anxiety. The metabolism of these derivatives often involves CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines, which are metabolites known for their diverse serotonin receptor-related effects. This enzymatic pathway not only underscores the pharmacokinetic aspect of these compounds but also their potential therapeutic applications (Caccia, 2007).

Dipeptidyl Peptidase IV Inhibitors

Research into dipeptidyl peptidase IV (DPP IV) inhibitors, which includes structural categories like piperazines, highlights the therapeutic potential of these compounds in treating type 2 diabetes mellitus (T2DM). The ability of piperazine derivatives to inhibit DPP IV, thereby modulating insulin secretion, positions them as significant contributors to antidiabetic drug development (Mendieta, Tarragó, & Giralt, 2011).

Anti-mycobacterial Activity

Piperazine as a core structure has shown considerable promise in developing potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis. Compounds utilizing piperazine have been reported to display activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB, making them crucial in the ongoing fight against tuberculosis (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

The versatility of piperazine derivatives in medicinal chemistry is well-documented, with applications ranging from antipsychotic to anticancer, antiviral, and anti-inflammatory treatments. Modifications to the piperazine nucleus have been shown to significantly impact the medicinal potential of resultant molecules, indicating a wide scope for drug discovery and development in various therapeutic areas (Rathi, Syed, Shin, & Patel, 2016).

Development of Macozinone for TB Treatment

The development of Macozinone, a piperazine-benzothiazinone, for tuberculosis treatment, exemplifies the clinical relevance of piperazine derivatives. This compound, currently in clinical studies, targets essential components of the TB pathogen's cell wall, demonstrating the critical role of piperazine derivatives in addressing global health challenges (Makarov & Mikušová, 2020).

Safety And Hazards

特性

IUPAC Name |

1-[4-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRHZRWWEOGHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)

![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)

![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)